molecular formula C14H11N3O3 B1211209 1-Methyl-5-(1-naphthalenyloxy)-4-nitroimidazole

1-Methyl-5-(1-naphthalenyloxy)-4-nitroimidazole

Cat. No. B1211209
M. Wt: 269.25 g/mol
InChI Key: DWMKFHNGYSTTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-(1-naphthalenyloxy)-4-nitroimidazole is an aromatic ether.

Scientific Research Applications

  • HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

    • Novel derivatives of 1-Methyl-5-(1-naphthalenyloxy)-4-nitroimidazole, specifically 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles (DAMNIs), have shown potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with submicromolar activity. The introduction of a chiral center did not affect the binding of the enantiomers, suggesting potential use in anti-AIDS regimens, especially against viral RT carrying specific mutations (De Martino et al., 2005).
  • Antimicrobial Applications

    • Nitroimidazole derivatives, including those similar to 1-Methyl-5-(1-naphthalenyloxy)-4-nitroimidazole, have been synthesized with structures based on 1,3,4-oxadiazole scaffolds. These derivatives demonstrated strong antibacterial activities against a range of bacteria, including Escherichia coli and Staphylococcus aureus. Their mechanism of action includes the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme critical for bacterial fatty acid synthesis (Li et al., 2012).
  • Nucleophilic Photosubstitution Reactions

    • Nitro derivatives of 1-methylimidazole, which share structural similarity with 1-Methyl-5-(1-naphthalenyloxy)-4-nitroimidazole, have been studied for their nucleophilic photosubstitution reactions. These reactions are critical for the preparation of cyano- and methoxy-substituted imidazole derivatives, offering valuable pathways in the synthesis of chemical compounds with potential biological activities (Oldenhof & Cornelisse, 2010).
  • Quantitative Structure-Activity Relationships (QSAR) in Antibacterial Agents

    • A series of benzofuranone derivatives, related to 1-Methyl-5-(1-naphthalenyloxy)-4-nitroimidazole, were synthesized and showed significant inhibition against a wide spectrum of bacteria. QSAR studies were conducted to understand the relationship between the structure of these compounds and their antibacterial activity, providing insights that are crucial for the design of new and more effective antimicrobial agents (Hadj-esfandiari et al., 2007).
  • Chemical Shift and Methylation Studies

    • Studies on nitroimidazoles and their derivatives, including 1-Methyl-5-(1-naphthalenyloxy)-4-nitroimidazole, have examined the chemical shifts and the impact of methylation on their structure. These studies are crucial for understanding the electronic structures and reactivity of these compounds, which can have implications in their pharmacological applications (Backler et al., 2020).
  • Fluorescence Probes for Reductive Stress Detection

    • Nitroimidazole-based fluorescent probes have been synthesized for the detection of reductive stress in cells, providing a valuable tool for monitoring cellular health and the effects of various treatments. These probes show potential for wide application in biological and medical research (Ao et al., 2017).

properties

Product Name

1-Methyl-5-(1-naphthalenyloxy)-4-nitroimidazole

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

1-methyl-5-naphthalen-1-yloxy-4-nitroimidazole

InChI

InChI=1S/C14H11N3O3/c1-16-9-15-13(17(18)19)14(16)20-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3

InChI Key

DWMKFHNGYSTTPN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1OC2=CC=CC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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